molecular formula C18H17ClN4O B8674129 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline

2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline

Cat. No.: B8674129
M. Wt: 340.8 g/mol
InChI Key: WELZIMFIPPRXCM-UHFFFAOYSA-N
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Description

2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a chloropyrazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chloropyrazine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring reacts with 3-chloropyrazine in the presence of a suitable base.

    Formation of the quinoline core: The final step involves the cyclization of the intermediate product to form the quinoline ring, often under high-temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline can be compared with other similar compounds, such as:

    2-(4-((3-Bromopyrazin-2-yl)oxy)piperidin-1-yl)quinoline: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    2-(4-((3-Fluoropyrazin-2-yl)oxy)piperidin-1-yl)quinoline: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

2-[4-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline

InChI

InChI=1S/C18H17ClN4O/c19-17-18(21-10-9-20-17)24-14-7-11-23(12-8-14)16-6-5-13-3-1-2-4-15(13)22-16/h1-6,9-10,14H,7-8,11-12H2

InChI Key

WELZIMFIPPRXCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2Cl)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(quinolin-2-yl)piperidin-4-ol (see PREPARATION P1.1; 2.0 g, 8.7 mmol) in DMF (30 mL) at room temperature was added sodium hydride (60% wt in mineral oil) (0.47 g, 17.4 mmol) at 0° C. The mixture was stirred at room temperature for 60 min and then 2,3-dichloro-pyrazine (1.2 g, 8.7 mmol) was added. The reaction mixture was heated to 90° C. overnight and then diluted with water (60 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were washed with water (40 mL) and brine (40 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (10% to 30% EtOAc in petroleum ether) to give the title product (2.0 g, 5.8 mmol, 70% yield) as white solid. ESI-MS (M+1): 341 calc. for C18H12ClN4O 340.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
70%

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